molecular formula C24H22FN3O2S B2709507 (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1210958-60-3

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2709507
CAS RN: 1210958-60-3
M. Wt: 435.52
InChI Key: WQXKXFWEEKFIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22FN3O2S and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity .

Inhibitory Effects on ENT1 and ENT2

The compound has shown inhibitory effects on both ENT1 and ENT2. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Molecular Docking Analysis

The compound has been used in molecular docking analysis. This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Cell Surface Biotinylation and Internalization Assay

The compound has been used in cell surface biotinylation and internalization assays. These assays are used to study protein expression and internalization .

Inhibitory Effects on Uridine Uptake

The compound has shown inhibitory effects on uridine uptake in ENT1 and ENT2. This effect could not be washed out, indicating that the compound is an irreversible and non-competitive inhibitor .

properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXKXFWEEKFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

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